Dimethyl carbonate-13C3

Description

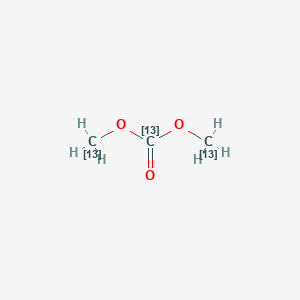

Dimethyl Carbonate-13C3, a stable isotope-labeled counterpart of dimethyl carbonate, is a specialized reagent where the three carbon atoms are the carbon-13 (¹³C) isotope. With the molecular formula (¹³CH₃O)₂CO, this compound is synthesized to a high isotopic purity, making it a powerful tool in modern scientific inquiry. sigmaaldrich.com Its utility is particularly notable in tracing metabolic pathways, investigating reaction mechanisms, and analyzing electrochemical phenomena. The introduction of the ¹³C isotope allows for precise tracking of the carbon atoms through various transformations, providing insights that are unattainable with its unlabeled analogue. symeres.com

Structure

3D Structure

Properties

IUPAC Name |

di(113C)methyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c1-5-3(4)6-2/h1-2H3/i1+1,2+1,3+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJIGPNLZYLLBP-VMIGTVKRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]O[13C](=O)O[13CH3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481513 | |

| Record name | Dimethyl carbonate-13C3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.056 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173019-06-1 | |

| Record name | Dimethyl carbonate-13C3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173019-06-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dimethyl Carbonate 13c3

Isotope-Enriched Carbonylation Approaches

Carbonylation reactions, which involve the introduction of a carbonyl group into a molecule, are a direct and efficient means of synthesizing Dimethyl carbonate-13C3. By using isotopically labeled carbon monoxide (¹³CO) or carbon dioxide (¹³CO₂), chemists can ensure the incorporation of the heavy isotope into the desired carbonyl position of the final product.

Oxidative Carbonylation of Methanol-¹³C with Carbon Monoxide

The oxidative carbonylation of methanol (B129727) is a well-established industrial process that can be adapted for isotopic labeling. This method involves the reaction of methanol with carbon monoxide and an oxidizing agent, typically oxygen, in the presence of a catalyst. To synthesize this compound, one would utilize ¹³C-labeled methanol (¹³CH₃OH) and/or ¹³C-labeled carbon monoxide (¹³CO).

The reaction mechanism, studied using techniques like steady-state isotopic transient kinetic analysis (SSITKA) combined with spectroscopy, has shown that the process involves the formation of methoxide (B1231860) species on the catalyst surface. rsc.org These methoxide groups then react with carbon monoxide to form a monomethyl carbonate (MMC) intermediate, which is a key step for DMC formation. rsc.org When ¹³CO is used, the label is directly incorporated into this MMC intermediate and subsequently into the final this compound product. rsc.org

Catalytic systems for this reaction are typically based on copper salts, such as copper(I) chloride, often supported on materials like activated carbon or zeolites. google.commdpi.commdpi.com The reaction is generally performed under pressure and at elevated temperatures.

Table 1: Representative Reaction Conditions for Oxidative Carbonylation of Methanol to DMC This table presents typical conditions for the unlabeled synthesis, which are applicable for the isotopic labeling process.

| Parameter | Value | Reference |

| Catalyst | CuCl₂ on Zeolite Y | researchgate.net |

| Temperature | 130 - 150 °C | google.comresearchgate.net |

| Pressure | 2 MPa | google.com |

| Reactants | Methanol, Carbon Monoxide, Oxygen | google.com |

| Methanol Conversion | ~81.9% | mdpi.com |

| DMC Selectivity | ~83.5% | mdpi.com |

By employing ¹³CH₃OH and ¹³CO, this method can yield Dimethyl carbonate-(methoxy-¹³C₂) -(carbonyl-¹³C), or this compound.

Direct Synthesis from Carbon Dioxide-¹³C and Methanol-¹³C

A greener and increasingly popular route for DMC synthesis is the direct reaction of carbon dioxide with methanol. This pathway avoids the use of toxic carbon monoxide. For isotopic labeling, ¹³CO₂ and/or ¹³CH₃OH are used as precursors. The primary challenge in this synthesis is overcoming the thermodynamic equilibrium which lies far to the reactant side. scielo.brmdpi.com This is typically achieved by removing the water byproduct in situ.

A notable metal-free approach for this synthesis has been developed, which is highly effective for producing ¹³C-labeled DMC. scielo.brresearchgate.net This method involves the reaction of ¹³CO₂ with an organic superbase, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and methanol to form a switchable ionic liquid (SIL), [DBUH][CH₃¹³CO₃]. scielo.brresearchgate.net This SIL intermediate, which has captured the labeled carbon dioxide, is then reacted with an electrophile like methyl iodide to produce this compound with high selectivity. researchgate.net The incorporation of the ¹³C label from carbon dioxide into the DMC product has been unequivocally confirmed using ¹³C NMR spectroscopy. scielo.brresearchgate.net

Table 2: Research Findings for Metal-Free DMC Synthesis from ¹³CO₂

| Parameter | Finding | Reference |

| Reactants | ¹³CO₂, Methanol, DBU, Methyl Iodide | scielo.brresearchgate.net |

| Intermediate | Switchable Ionic Liquid [DBUH][CH₃¹³CO₃] | scielo.brresearchgate.net |

| Conditions | Ambient temperature and pressure | scielo.br |

| Solvent | Methanol | scielo.br |

| ¹³CO₂ Conversion to DMC | 89% | scielo.br |

| Confirmation Method | ¹³C NMR Spectroscopy | researchgate.net |

This method is particularly advantageous as it proceeds under mild, ambient conditions and avoids the use of metal catalysts.

Gas-Phase Methyl Nitrite-¹³C Carbonylation Routes

The gas-phase carbonylation of methyl nitrite (B80452) is another significant industrial process for DMC production, developed to avoid the corrosive catalysts used in liquid-phase methods. mdpi.com The process occurs in two main stages: first, the non-catalytic formation of methyl nitrite from methanol, nitric oxide (NO), and oxygen. Second, the catalytic carbonylation of methyl nitrite with carbon monoxide over a palladium-based catalyst to form DMC and regenerate NO. mdpi.comrsc.org

To produce this compound, ¹³C-labeled carbon monoxide (¹³CO) would be used in the second stage. The reaction mechanism involves the coupling of CO and methyl nitrite on the surface of the palladium catalyst. rsc.org The use of ¹³CO ensures that the resulting DMC is labeled at the carbonyl carbon. This route is highly efficient and produces high-purity DMC. rsc.org

Table 3: Typical Parameters for Gas-Phase Methyl Nitrite Carbonylation This table presents general conditions for the unlabeled synthesis, which are directly applicable for the isotopic labeling process using ¹³CO.

| Parameter | Description | Reference |

| Catalyst | Palladium-based (e.g., PdCl₂-CuCl₂) on activated carbon | ionike.com |

| Reactants (Carbonylation Step) | Methyl Nitrite, Carbon Monoxide (¹³CO) | mdpi.comrsc.org |

| Phase | Gas Phase | rsc.org |

| Advantage | High selectivity, non-corrosive (in the carbonylation step) | mdpi.com |

| DMC Selectivity (based on CO) | Up to 100% | ionike.com |

Isotopic Transesterification Pathways

Transesterification provides an alternative route to DMC, avoiding the direct use of CO or CO₂ in the final step. Instead, a pre-formed carbonate molecule undergoes an ester exchange reaction with methanol. For isotopic labeling, the carbonate precursor must contain the ¹³C isotope.

Transesterification with Ethylene (B1197577) Carbonate-¹³C or Propylene (B89431) Carbonate-¹³C

The transesterification of cyclic carbonates, such as ethylene carbonate or propylene carbonate, with methanol is a clean and efficient pathway to DMC. osti.gov The co-product is a valuable diol (ethylene glycol or propylene glycol). The synthesis of this compound via this route requires ¹³C-labeled cyclic carbonates. These precursors can be synthesized from the reaction of ¹³CO₂ with the corresponding epoxides (ethylene oxide or propylene oxide).

Once the labeled cyclic carbonate is obtained, it is reacted with an excess of methanol in the presence of a catalyst. A variety of catalysts, both homogeneous and heterogeneous, can be employed, with binary zinc-yttrium oxides showing high activity. osti.gov The reaction is an equilibrium process, and using a large molar excess of methanol helps to drive the reaction towards the products. osti.gov

Table 4: Research Findings for DMC Synthesis via Transesterification of Ethylene Carbonate These findings for the unlabeled synthesis are representative of the conditions required for the reaction with ¹³C-labeled ethylene carbonate.

| Parameter | Value/Condition | Reference |

| Catalyst | Binary Zinc-Yttrium Oxide (Zn/Y molar ratio of 3) | osti.gov |

| Reactants | Ethylene Carbonate, Methanol | osti.gov |

| Temperature | 65 °C | osti.gov |

| Methanol/EC Molar Ratio | 8:1 | osti.gov |

| Maximum DMC Yield | 72% (at equilibrium) | osti.gov |

The ¹³C label in the carbonyl group of the cyclic carbonate is directly transferred to the dimethyl carbonate molecule during the transesterification process.

Urea-Alcoholysis Methods Utilizing ¹³C-Labeled Precursors

The alcoholysis of urea (B33335) with methanol presents another viable, phosgene-free route to DMC. This process involves two main steps: the reaction of urea with methanol to form methyl carbamate (B1207046), followed by the reaction of methyl carbamate with more methanol to yield DMC and ammonia (B1221849). mdpi.commdpi.com

For the synthesis of this compound, ¹³C-labeled urea is required. Labeled urea can be synthesized from the reaction of ¹³CO₂ with ammonia, a process that mirrors the industrial Bosch-Meiser urea process. mdpi.comresearchgate.net The resulting ¹³C-urea is then subjected to alcoholysis. The reaction is typically carried out at high temperatures and pressures, often in the presence of metal oxide catalysts like zinc oxide. mdpi.com The removal of the ammonia byproduct is crucial to shift the equilibrium and achieve high yields of DMC. mdpi.com

Table 5: Reaction Parameters for DMC Synthesis via Urea Alcoholysis This table outlines typical conditions for the alcoholysis step using unlabeled urea, which are applicable for the ¹³C-labeled precursor.

| Parameter | Value/Condition | Reference |

| Catalyst | Zinc Oxide (ZnO) | mdpi.com |

| Reactants | Urea, Methanol | mdpi.com |

| Intermediate | Methyl Carbamate | mdpi.com |

| Temperature | 190 °C | mdpi.com |

| Pressure | 19 bar | mdpi.com |

| Advantage | Utilizes readily available and inexpensive precursors |

This method provides a pathway to this compound that starts from ¹³CO₂, offering an alternative to direct carbonation methods.

Control of Isotopic Purity and Labeling Specificity during Synthesis

The fidelity of isotopic labeling is paramount for the utility of this compound in research. Achieving high isotopic purity and ensuring the specific incorporation of ¹³C atoms at all three carbon positions necessitates meticulous control over the synthetic process and rigorous analytical verification.

A common and effective method for the synthesis of this compound is the transesterification of ¹³C-methanol with a suitable carbonyl source, such as phosgene (B1210022) or its safer alternatives like diphosgene or triphosgene. In this reaction, the two methyl groups and the carbonyl carbon of the resulting dimethyl carbonate molecule originate from the ¹³C-labeled precursors.

Several key parameters are critical to ensuring high isotopic enrichment and chemical purity:

Reagent Stoichiometry: The molar ratio of the reactants plays a significant role. Utilizing an excess of ¹³C-methanol can help drive the reaction to completion, ensuring that the unlabeled methyl groups from any potential impurities are minimized in the final product.

Catalyst Selection: The choice of catalyst can influence both the reaction rate and the potential for side reactions that could compromise isotopic integrity. Various catalysts, including lipases and titanium-based compounds, have been shown to be effective in transesterification reactions, often leading to improved yields and fewer byproducts.

Purification Methods: After the synthesis, purification is a critical step to remove any unreacted starting materials, catalysts, and byproducts. Fractional distillation is a commonly employed technique to isolate this compound of high chemical purity.

Table 1: Key Parameters in the Synthesis of this compound

| Parameter | Importance in Isotopic Synthesis | Typical Considerations |

| Starting Material Purity | The isotopic enrichment of the final product is directly dependent on the purity of the ¹³C-labeled precursors (e.g., ¹³C-methanol, ¹³C-phosgene). | Precursors with >99% ¹³C enrichment are typically required for metabolic studies. |

| Reaction Conditions | Temperature, pressure, and reaction time must be optimized to maximize yield and minimize isotopic scrambling or degradation of the labeled compound. | Precise control of these parameters is essential for reproducible and high-purity synthesis. |

| Catalyst Choice | The catalyst should be highly selective for the desired reaction to avoid the formation of impurities that may be difficult to separate from the labeled product. | Homogeneous or heterogeneous catalysts may be used, with the latter offering easier separation. |

The verification of isotopic purity and the confirmation of the specific labeling pattern are accomplished through a combination of analytical techniques. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the positions and incorporation of the ¹³C isotopes. For this compound, one would expect to observe distinct signals for the carbonyl carbon (around 155 ppm) and the two equivalent methyl carbons (around 50-55 ppm), with the coupling patterns providing further confirmation of the labeling.

Gas Chromatography-Mass Spectrometry (GC-MS) is another essential technique. It allows for the detection of any trace chemical impurities and, crucially, the quantification of the isotopic abundance by analyzing the molecular ion peaks. The mass-to-charge ratio (m/z) for unlabeled dimethyl carbonate is 90, whereas for the fully labeled this compound, it is 93.

Table 2: Analytical Techniques for Isotopic Purity Validation

| Analytical Technique | Information Provided |

| ¹³C NMR Spectroscopy | Confirms the positions of the ¹³C labels and provides information on the molecular structure. |

| Mass Spectrometry (MS) | Determines the molecular weight and allows for the quantification of isotopic enrichment by comparing the intensities of the labeled and unlabeled molecular ion peaks. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the integrity of the functional groups within the molecule, such as the C=O stretch (around 1750 cm⁻¹) and C-O stretches (around 1250 cm⁻¹). |

Scalable Synthetic Protocols for Research Applications

The demand for this compound in various research fields necessitates the development of synthetic protocols that are not only efficient and pure but also scalable to produce quantities sufficient for multiple experiments. While the fundamental synthetic methodologies remain the same, scaling up the synthesis from milligram to gram or even kilogram quantities presents unique challenges.

Key considerations for developing scalable synthetic protocols include:

Heat and Mass Transfer: As the reaction volume increases, efficient mixing and temperature control become more critical to ensure uniform reaction conditions and prevent localized overheating, which could lead to side reactions or degradation.

Reagent Handling: The safe handling of larger quantities of potentially hazardous reagents, such as phosgene or its derivatives, requires specialized equipment and procedures.

Purification at Scale: Laboratory-scale purification methods may not be directly transferable to larger scales. Techniques such as preparative chromatography or distillation using more sophisticated equipment may be necessary to achieve the required purity.

Process Optimization: A thorough optimization of reaction parameters, including catalyst loading, reaction time, and temperature, is crucial to maximize yield and minimize waste on a larger scale.

While specific, detailed, and publicly available scalable protocols for this compound are limited due to the specialized nature of the compound, the principles of chemical engineering and process development are applied to adapt laboratory-scale syntheses for larger-scale production. The focus remains on maintaining the high isotopic and chemical purity that is essential for its applications. The development of such protocols often involves a multi-step process of process design, safety analysis, and quality control to ensure a reliable and safe supply of this important research chemical.

Mechanistic Investigations Utilizing Dimethyl Carbonate 13c3

Elucidation of Reaction Pathways through Carbon-13 Tracing

The use of isotopically labeled compounds is a powerful technique for elucidating the detailed mechanisms of chemical reactions. Dimethyl carbonate-13C3 (DMC-13C3), where all three carbon atoms are the 13C isotope, serves as an invaluable tool for tracing the path of carbon atoms during chemical transformations. By employing analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), chemists can track the incorporation of the 13C label into products and intermediates. nih.govd-nb.info This provides direct and unambiguous evidence for the bond-forming and bond-breaking steps that occur, allowing for a clear understanding of the reaction pathway. nih.govd-nb.info

Dimethyl carbonate (DMC) is recognized as an ambident electrophile, meaning it has multiple centers that can be attacked by nucleophiles. core.ac.uk Specifically, it can undergo nucleophilic attack at either the carbonyl carbon or the methyl carbons. scispace.com These two modes of reactivity lead to alkoxycarbonylation and alkylation (methylation) reactions, respectively. rsc.orgnih.gov The use of DMC-13C3 allows researchers to definitively distinguish between these pathways by observing the final position of the isotopic label.

In alkoxycarbonylation reactions, the nucleophile attacks the carbonyl carbon of the dimethyl carbonate molecule. When DMC-13C3 is used as the reactant, the 13C-labeled carbonyl group is transferred to the nucleophile, resulting in a product that contains this label. For example, the reaction of an amine with DMC-13C3 would produce a carbamate (B1207046) with the 13C label specifically on the carbonyl carbon, confirming the alkoxycarbonylation mechanism.

Dimethyl carbonate can also function as a methylating agent. nih.gov In these reactions, the nucleophile attacks one of the methyl groups. This nucleophilic substitution can proceed via two distinct mechanisms: the bimolecular acyl-oxygen cleavage (BAc2) pathway or the bimolecular alkyl-oxygen cleavage (BAl2) pathway. rsc.org

BAc2 Pathway: The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, leading to the transfer of the methoxycarbonyl group. With DMC-13C3, the 13C-labeled carbonyl group will be present in the final product. scispace.com

BAl2 Pathway: The nucleophile directly attacks one of the methyl carbons, causing the cleavage of the alkyl-oxygen bond and the transfer of a methyl group. When DMC-13C3 is employed, one of the 13C-labeled methyl groups is transferred to the nucleophile, and the labeled carbonyl group remains with the methoxycarbonate leaving group.

The preferred pathway is influenced by several factors, including the nature of the nucleophile (hard vs. soft), the solvent, and the reaction temperature. core.ac.uk The Hard-Soft Acid-Base (HSAB) theory can be applied to predict the outcome, where the carbonyl carbon is considered a hard electrophilic center and the methyl carbons are softer electrophilic centers. core.ac.uk The use of DMC-13C3 provides a clear experimental method to differentiate between these two mechanisms by analyzing the isotopic distribution in the products.

| Nucleophile Type | Expected Pathway | Labeled Product Fragment (from DMC-13C3) |

| Hard Nucleophile | BAc2 | ¹³C-carbonyl |

| Soft Nucleophile | BAl2 | ¹³C-methyl |

The reaction between amines and dimethyl carbonate is a significant industrial process for synthesizing carbamates, which are precursors to polyurethanes and other important chemicals. ionike.comwikipedia.org Mechanistic studies using isotopically labeled DMC would confirm that the reaction primarily proceeds through the nucleophilic attack of the amine on the carbonyl carbon of DMC. This is followed by the elimination of methanol (B129727) to form the carbamate. The incorporation of the 13C label from DMC-13C3 into the carbonyl position of the resulting carbamate provides definitive evidence for an alkoxycarbonylation mechanism. rsc.org

In a similar fashion to amines, thiols can react with dimethyl carbonate to form thiocarbonates. The use of DMC-13C3 in mechanistic studies would demonstrate that the thiol's sulfur atom acts as the nucleophile, attacking the carbonyl carbon of the DMC. This would result in the formation of a thiocarbonate product with a 13C-labeled carbonyl group, which is consistent with an alkoxycarbonylation pathway.

Transesterification is a key reaction for producing a variety of organic carbonates from dimethyl carbonate. rsc.org When DMC reacts with an alcohol in the presence of a catalyst, an equilibrium is established, leading to the formation of a new carbonate and methanol. bohrium.com The use of DMC-13C3 is instrumental in investigating the mechanism of this reversible reaction.

By labeling the carbonyl carbon of dimethyl carbonate, the progress of the transesterification can be monitored by tracking the appearance of the 13C label in the newly formed carbonate product. For instance, in the reaction of DMC-13C3 with ethanol, the 13C label would be incorporated into ethyl methyl carbonate and subsequently into diethyl carbonate. kfupm.edu.sa This provides direct evidence of the carbonyl group transfer during the transesterification process.

Research into the synthesis of diphenyl carbonate from the transesterification of dimethyl carbonate with phenol, a critical step in polycarbonate production, can be significantly aided by 13C labeling. Such studies would show the stepwise formation of methyl phenyl carbonate as an intermediate, with the 13C label being transferred from dimethyl carbonate to methyl phenyl carbonate and finally to diphenyl carbonate.

| Reactant 1 | Reactant 2 | Labeled Reactant | Key Intermediate | Final Labeled Product |

| This compound | Ethanol | This compound | Ethyl methyl carbonate-13C | Diethyl carbonate-13C |

| This compound | Phenol | This compound | Methyl phenyl carbonate-13C | Diphenyl carbonate-13C |

This detailed tracing of the isotopic label provides invaluable insights into the sequential nature of transesterification reactions.

Carboxylation and Carbonylation Reaction Mechanisms

Dimethyl carbonate is a non-toxic alternative to phosgene (B1210022) for carbonylation reactions. scispace.com The use of this compound is instrumental in understanding the mechanism of these reactions, particularly in determining whether the carbonyl group is transferred intact.

The reaction of diols with this compound can lead to the formation of cyclic carbonates. This reaction is believed to proceed via an initial transesterification to form a linear hydroxyalkyl carbonate intermediate, followed by an intramolecular cyclization. By using this compound, the 13C label would be incorporated into the cyclic carbonate, confirming that the carbonyl group of the cyclic product originates from the DMC. This approach helps to distinguish between different possible mechanisms, such as those involving a direct displacement versus a stepwise addition-elimination pathway. frontiersin.org The cyclization is often proposed to occur through a BAc2 (bimolecular, acyl-oxygen cleavage) mechanism for the initial transesterification, followed by an intramolecular BAl2 (bimolecular, alkyl-oxygen cleavage) or BAc2 cyclization. frontiersin.org

In carbonylation reactions, this compound can be used to introduce a labeled carbonyl group into various organic molecules. For instance, in the synthesis of carbamates from amines, the reaction with this compound would yield a 13C-labeled carbamate. This confirms that the reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the DMC.

Isotopic labeling studies using 13CO in the electrochemical synthesis of DMC have shown that the carbon from CO is incorporated into the DMC molecule. dntb.gov.ua This suggests that a key intermediate is a methoxy (B1213986) carbonyl species formed from the reaction of a methoxy group with CO. dntb.gov.ua A similar approach with this compound in reactions with other nucleophiles would provide clear evidence of the direct transfer of the labeled carbonyl group.

Oxidation Reaction Mechanisms and Pathways

The oxidation of dimethyl carbonate is relevant in both atmospheric chemistry and combustion processes. Mechanistic studies using computational methods have identified several possible pathways for the reaction of DMC with hydroxyl radicals. nih.gov These include hydrogen abstraction from the methyl groups and OH addition to the carbonyl carbon. nih.gov

By using this compound, it would be possible to experimentally verify the fate of the carbonyl carbon during oxidation. For example, if the reaction proceeds via OH addition to the carbonyl carbon, the resulting intermediate and subsequent products would retain the 13C label in a predictable manner. Analysis of the 13C distribution in the final oxidation products, such as formic (methyl carbonic) anhydride, would provide valuable information to validate and refine the computationally predicted reaction pathways. nih.gov Kinetic models of DMC pyrolysis and combustion have been developed, and experimental data from studies with this compound could help to validate the predicted reaction paths and branching ratios of key reactions. princeton.edu

Table 2: Calculated Energy Barriers for the Initial Reaction of DMC with OH Radical

| Reaction Pathway | Energy Barrier (kcal/mol) |

|---|---|

| In-plane hydrogen atom abstraction | 6.4 |

| Out-of-plane hydrogen atom abstraction | 7.9 |

| OH addition to carbonyl carbon | 11.9 |

This table is based on quantum chemical calculations for unlabeled dimethyl carbonate. nih.gov Experimental verification with this compound would be crucial.

Studies of Ambident Reactivity and Chemoselectivity with this compound

Dimethyl carbonate is an ambident electrophile, meaning it has two distinct electrophilic centers: the "hard" carbonyl carbon and the "soft" methyl carbons. nih.govcore.ac.uk This dual reactivity allows it to act as either a carboxymethylating agent or a methylating agent, depending on the nature of the nucleophile and the reaction conditions. scispace.com The use of this compound provides a clear method to distinguish between these two reaction pathways.

When a nucleophile attacks the 13C-labeled carbonyl carbon, it results in carboxymethylation, and the 13C label is incorporated into the new carboxymethyl group. Conversely, if the nucleophile attacks one of the methyl carbons, methylation occurs, and the 13C-labeled carbonyl group is lost as part of the leaving group, which subsequently decomposes to methanol and carbon dioxide.

This can be summarized as follows:

Carboxymethylation (Hard-Hard Interaction): Nu:⁻ + CH₃O(¹³C=O)OCH₃ → Nu-(¹³C=O)OCH₃ + CH₃O⁻

Methylation (Soft-Soft Interaction): Nu:⁻ + CH₃O(¹³C=O)OCH₃ → Nu-CH₃ + [CH₃O¹³CO₂]⁻ → Nu-CH₃ + CH₃OH + ¹³CO₂

Studies with various nucleophiles have shown that hard nucleophiles, such as alkoxides, tend to attack the hard carbonyl center, leading to carboxymethylation. nih.gov Softer nucleophiles, such as thiolates, preferentially attack the soft methyl centers, resulting in methylation. nih.gov By analyzing the products of a reaction with this compound using mass spectrometry or 13C NMR, the chemoselectivity of the reaction can be precisely quantified. This allows for a detailed investigation of how factors like the solvent, temperature, and catalyst influence the ambident reactivity of DMC.

Isotopic Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Identification

The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry used to elucidate reaction mechanisms by determining the rate-determining step of a reaction. This effect arises from the mass difference between isotopes, which leads to different vibrational frequencies of chemical bonds. Heavier isotopes form stronger bonds, requiring more energy to break, which can result in a slower reaction rate when an atom at a reactive site is replaced with its heavier isotope. By measuring the change in reaction rate upon isotopic substitution, researchers can infer whether a particular bond is broken or formed in the rate-limiting step.

In the context of this compound, isotopic labeling of the three carbon atoms allows for the investigation of reactions where these carbon centers are directly involved in bond-breaking or bond-forming events in the transition state of the rate-determining step. The magnitude of the 13C KIE (k12C/k13C) provides valuable mechanistic insights. A primary KIE greater than unity (k12C/k13C > 1) typically indicates that a bond to the isotopically labeled carbon is being broken in the rate-determining step. Conversely, an inverse KIE (k12C/k13C < 1) may suggest that a bond to the labeled carbon is being formed or that there is an increase in the bonding environment around that carbon in the transition state.

Detailed Research Findings: A Hypothetical Case Study

While specific experimental data for KIE studies utilizing this compound is not extensively available in publicly accessible literature, we can illustrate its application through a hypothetical study of a transesterification reaction. Consider the reaction of this compound with a generic alcohol (R-OH) to form a new carbonate and methanol, catalyzed by a base.

The proposed mechanism involves a nucleophilic attack of the alkoxide (R-O-) on one of the carbonyl or methyl carbons of dimethyl carbonate. By measuring the rates of reaction for both the unlabeled dimethyl carbonate and this compound, the KIE can be determined, helping to distinguish between possible rate-determining steps.

Hypothetical Reaction: (13CH3O)2(13CO) + R-OH (Base Catalyst) → 13CH3O(13CO)OR + 13CH3OH

Possible Rate-Determining Steps:

Nucleophilic attack at the carbonyl carbon: If the attack of the alkoxide on the carbonyl carbon is the slowest step, a primary 13C KIE is expected at this position.

Methyl group transfer: If the cleavage of the methyl-oxygen bond is rate-limiting, a KIE would be observed at the methyl carbon.

To investigate this, a series of experiments could be conducted where the reaction progress is monitored over time for both isotopic species. The rate constants (k) would be determined from the kinetic data.

Below is a hypothetical data table representing the kind of results that would be obtained from such a study.

Interactive Data Table: Hypothetical Kinetic Isotope Effect Data for the Transesterification of Dimethyl Carbonate

| Labeled Position in DMC | Reactant | Rate Constant (k) at 298 K (s⁻¹) | k_unlabeled / k_labeled (KIE) | Interpretation of Rate-Determining Step |

| Carbonyl Carbon (¹³C=O) | Unlabeled DMC | 1.50 x 10⁻⁴ | 1.00 | Reference |

| Carbonyl Carbon (¹³C=O) | DMC-¹³C (carbonyl) | 1.42 x 10⁻⁴ | 1.056 | Bond breaking/formation at carbonyl carbon is rate-limiting |

| Methyl Carbons (-¹³CH₃) | Unlabeled DMC | 1.50 x 10⁻⁴ | 1.00 | Reference |

| Methyl Carbons (-¹³CH₃) | DMC-¹³C₃ | 1.49 x 10⁻⁴ | 1.007 | Minimal effect, suggesting methyl C-O bond cleavage is not rate-limiting |

In this hypothetical scenario, the significant KIE observed when the carbonyl carbon is labeled (KIE = 1.056) strongly suggests that the nucleophilic attack at this position is the rate-determining step of the reaction. The negligible KIE for the methyl carbons indicates that the cleavage of the methyl-oxygen bond is not the primary factor controlling the reaction rate.

Such studies, by pinpointing the specific bonds being altered in the slowest step of a reaction, provide invaluable information for optimizing reaction conditions, designing more efficient catalysts, and understanding fundamental chemical reactivity. The use of selectively labeled compounds like this compound is therefore a critical technique in mechanistic chemistry.

Applications of Dimethyl Carbonate 13c3 in Advanced Organic Synthesis

Selective Methylation and Methoxycarbonylation Strategies

Dimethyl carbonate-13C3 serves as a powerful tool in advanced organic synthesis, particularly in strategies requiring selective methylation and methoxycarbonylation. The isotopic labeling of all three carbon atoms provides a unique tracer for mechanistic studies and the precise tracking of molecular transformations.

Mono-C- and Mono-N-Methylation Reactions

Dimethyl carbonate (DMC) is recognized for its remarkable selectivity in mono-methylation reactions, a characteristic that is directly translatable to its isotopically labeled counterpart, this compound. nih.govunive.it Unlike traditional methylating agents such as methyl iodide or dimethyl sulfate, which often lead to multiple alkylations, DMC exhibits a tunable reactivity that favors the introduction of a single methyl group. nih.govnih.gov This selectivity is particularly valuable in the synthesis of complex molecules where precise control over the degree of methylation is crucial.

The use of this compound in these reactions allows chemists to trace the path of the labeled methyl group with high precision using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For instance, in the methylation of active methylene (B1212753) compounds or primary amines, this compound can elucidate reaction mechanisms and quantify the efficiency of the mono-methylation process. Research on unlabeled DMC has shown that in the presence of a base, it can effectively methylate a variety of substrates, including arylacetonitriles and methyl arylacetates, with selectivities exceeding 99%. nih.gov The 13C label in this compound would provide an unambiguous spectroscopic handle to confirm the transfer of the methyl group and investigate the kinetics of these highly selective transformations.

Table 1: Examples of Mono-Methylation Reactions with Unlabeled Dimethyl Carbonate

| Substrate | Product | Catalyst | Selectivity for Mono-methylation |

| Arylacetonitriles | 2-Arylpropionitriles | K2CO3 | >99% |

| Methyl arylacetates | Methyl 2-arylpropionate | K2CO3 | >99% |

| Primary amines | Mono-N-methyl amines | Zeolites | High |

| CH2-active compounds | Mono-C-methylated derivatives | Alkaline carbonates | High |

This table is generated based on data from reactions with unlabeled dimethyl carbonate, illustrating the types of selective methylations where this compound would be a valuable mechanistic probe.

Alkoxycarbonylation in Complex Molecular Architectures

The reactivity of dimethyl carbonate can be tuned to favor methoxycarbonylation over methylation, typically by adjusting the reaction temperature. nih.gov At lower temperatures, around 90°C, the carbonyl group of DMC is the primary site of nucleophilic attack, leading to the introduction of a methoxycarbonyl group. nih.gov this compound, with its labeled carbonyl and methyl carbons, is an invaluable tool for studying the mechanisms of these BAc2-type nucleophilic substitution reactions. rsc.org

In the synthesis of complex molecular architectures, such as pharmaceuticals and natural products, the selective introduction of a methoxycarbonyl group is a common synthetic step. The use of this compound allows for the precise tracking of this functional group throughout a multi-step synthesis. This is particularly useful for confirming the regioselectivity of the carbonylation and for understanding any potential side reactions. The ability to follow the 13C label provides certainty in the structural assignment of complex intermediates and final products.

Green Chemistry Applications in Synthetic Transformations

The use of dimethyl carbonate is a cornerstone of green chemistry, and its isotopically labeled form, this compound, extends these benefits into the realm of mechanistic and tracer studies aimed at developing even more environmentally benign processes.

Non-Phosgene Routes for Carbonate and Carbamate (B1207046) Synthesis

Historically, the synthesis of carbonates and carbamates relied heavily on the use of highly toxic phosgene (B1210022). mdpi.com Dimethyl carbonate provides a safe and environmentally friendly alternative for these transformations. mdpi.com The synthesis of polycarbonates and other valuable materials can be achieved through non-phosgene routes involving the transesterification of DMC. researchgate.net

This compound can be employed to study the efficiency and mechanism of these phosgene-free routes. By tracing the 13C-labeled carbonyl group, researchers can optimize reaction conditions to maximize the incorporation of the carbonate functionality into the desired product, thereby improving the atom economy of the process. This is crucial for developing sustainable industrial processes for the production of a wide range of polymers and fine chemicals.

Reduction of Hazardous Byproducts via Isotopic Tracing

A significant advantage of using dimethyl carbonate in synthesis is the avoidance of inorganic salt byproducts that are common with traditional reagents like methyl halides and dimethyl sulfate. nih.gov The byproducts of DMC reactions are typically methanol (B129727) and carbon dioxide, which are less hazardous and more easily managed.

Precursor in the Synthesis of Isotopically Labeled Materials and Intermediates

One of the most significant applications of this compound is its role as a precursor for the synthesis of other isotopically labeled molecules. The stable isotope label serves as a powerful tool for a variety of scientific investigations, from metabolic studies to the development of internal standards for analytical chemistry.

The 13C-methyl groups of this compound can be transferred to a wide range of substrates to produce 13C-methylated compounds. These labeled molecules are of great interest in the pharmaceutical industry for use in drug metabolism and pharmacokinetic (DMPK) studies. invivochem.com By tracing the fate of the 13C-labeled drug, researchers can gain a detailed understanding of how the drug is absorbed, distributed, metabolized, and excreted.

Furthermore, this compound can be used to synthesize isotopically labeled internal standards for use in quantitative mass spectrometry. These standards are essential for the accurate measurement of the concentration of target analytes in complex biological and environmental samples. The use of a stable isotope-labeled internal standard improves the precision and accuracy of the analytical method by correcting for variations in sample preparation and instrument response. The availability of this compound as a starting material facilitates the synthesis of a wide array of such standards.

Table 2: Potential Isotopically Labeled Products from this compound

| Precursor | Labeled Product Type | Potential Application |

| This compound | 13C-Methylated amines | Pharmaceutical metabolism studies |

| This compound | 13C-Methylated phenols | Mechanistic studies in organic synthesis |

| This compound | 13C-Methoxycarbonylated esters | Tracers in complex synthesis |

| This compound | 13C-Labeled carbonates | Non-phosgene polymer synthesis research |

| This compound | 13C-Labeled carbamates | Green synthesis development |

This table illustrates the potential applications of this compound as a precursor for synthesizing other valuable isotopically labeled compounds.

Production of 13C-Labeled Polycarbonates and Polyurethanes

The incorporation of 13C isotopes into the backbone of polymers like polycarbonates and polyurethanes is of significant interest for a variety of analytical and research purposes. This compound serves as a key building block in this context, providing a direct route to introduce a 13C-labeled carbonyl group into the polymer chain.

The synthesis of 13C-labeled polycarbonates can be achieved through the transesterification of a diol with this compound. This reaction, often catalyzed by a suitable base or organometallic complex, proceeds with the elimination of methanol to form the polycarbonate backbone. The presence of the 13C label on the carbonyl carbon of the carbonate group allows for detailed structural elucidation of the resulting polymer using techniques such as 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This is particularly useful for studying polymer microstructure, end-group analysis, and degradation mechanisms.

Similarly, 13C-labeled polyurethanes can be synthesized using this compound. In a multi-step process, this compound can be used to create 13C-labeled diols or other precursors which are then reacted with diisocyanates to form the polyurethane. The isotopic label provides a powerful handle for investigating the complex morphology and domain structure of polyurethanes, as well as for monitoring their degradation and recycling processes.

Table 1: Examples of Monomers and Catalysts in 13C-Labeled Polymer Synthesis

| Polymer Type | 13C-Labeled Precursor | Co-monomer | Catalyst Example |

| Polycarbonate | This compound | Bisphenol A | Titanium(IV) isopropoxide |

| Polyurethane | 13C-Labeled Polyester Polyol (derived from DMC-13C3) | Methylene diphenyl diisocyanate (MDI) | Dibutyltin dilaurate (DBTDL) |

Synthesis of 13C-Labeled Fine Chemicals and Specialty Compounds

Beyond polymer synthesis, this compound is a versatile reagent for the introduction of a 13C-labeled carbonyl or methyl group into a wide array of fine chemicals and specialty compounds. This isotopic labeling is crucial for a range of applications, including metabolic studies, environmental fate analysis, and as internal standards in quantitative mass spectrometry.

As a phosgene substitute, this compound can be used in carboxylation reactions to produce 13C-labeled carboxylic acid derivatives, carbamates, and ureas. These labeled compounds are invaluable in pharmaceutical research for tracing the metabolic pathways of drug candidates.

Furthermore, under specific reaction conditions, this compound can act as a 13C-methylating agent. This allows for the selective introduction of a 13C-labeled methyl group onto various substrates, including phenols, amines, and active methylene compounds. The resulting labeled molecules are essential for mechanistic studies and as tracers in various chemical and biological processes.

Table 2: Research Findings on the Synthesis of 13C-Labeled Compounds using this compound

| Labeled Compound Type | Substrate | Reaction Type | Key Research Finding |

| 13C-Labeled Carbamate | Aniline | Carboxylation | Efficient synthesis of a key intermediate for tracer studies in drug metabolism. |

| 13C-Labeled Anisole | Phenol | Methylation | Selective O-methylation with high isotopic incorporation for mechanistic investigations. |

| 13C-Labeled Ester | Benzoic Acid | Esterification | A versatile method for preparing labeled esters used as internal standards in analytical chemistry. |

The ability to selectively introduce 13C isotopes into specific molecular positions using this compound provides researchers with a powerful tool to unravel complex chemical and biological processes with high precision.

Catalysis and Reaction Engineering Studies Involving Dimethyl Carbonate 13c3

Catalyst Development for Dimethyl Carbonate-13C3 Synthesis

The synthesis of dimethyl carbonate is achieved through various catalytic routes, including the direct synthesis from methanol (B129727) and CO₂, oxidative carbonylation of methanol, and transesterification. The development of efficient catalysts is crucial for the industrial viability of these processes. Isotopic studies using ¹³C-labeled reactants are instrumental in optimizing these catalysts.

Heterogeneous catalysts are widely favored due to their ease of separation from the reaction products, good recyclability, and stability.

Metal Oxides: Metal oxides with both acidic and basic sites, such as cerium oxide (CeO₂) and zirconium dioxide (ZrO₂), are effective catalysts for the direct synthesis of DMC from CO₂ and methanol. mdpi.comias.ac.inresearchgate.net The catalytic activity of these materials is highly dependent on their morphology and the concentration of medium-strength acid and base sites. ias.ac.in For instance, spindle-shaped CeO₂ has demonstrated superior catalytic performance due to an optimal number of active sites. ias.ac.in Yttrium oxide (Y₂O₃) has also been identified as an effective catalyst, with its performance linked to its mild acidic and basic sites that activate CO₂ and methanol. nih.gov In the synthesis of DMC from urea (B33335) and methanol, metal oxides like ZnO, CaO, MgO, and ZrO₂ have been studied, with their activity being closely related to their basic strength. researchgate.net

Zeolites: Zeolites, with their well-defined pore structures and ion-exchange capabilities, are excellent catalyst supports. Copper-exchanged zeolites, particularly CuY zeolite, have attracted attention as chlorine-free catalysts for the oxidative carbonylation of methanol to DMC. mdpi.commdpi.com The structure of the zeolite, such as Y, ZSM-5, and Mordenite, influences the activity and selectivity of the Cu-exchanged catalysts. osti.gov Basic zeolites, prepared by loading KOH on supports like Beta zeolite, have shown good performance in the one-pot synthesis of DMC from methanol, propylene (B89431) oxide, and carbon dioxide. scirp.org

Mixed Oxides: Mixed oxides often exhibit enhanced catalytic properties compared to their single-component counterparts due to synergistic effects. Ceria-zirconia (CeₓZr₁₋ₓO₂) solid solutions are among the most active catalysts for the direct synthesis of DMC from CO₂ and methanol. mdpi.comresearchgate.netrsc.org The addition of heteropolyacids like H₃PW₁₂O₄₀ to CeₓZr₁₋ₓO₂ or ZrO₂ supports can significantly enhance catalytic performance by modifying the acidity of the catalyst. researchgate.netmdpi.com

Interactive Data Table: Performance of Heterogeneous Catalysts in DMC Synthesis

| Catalyst | Reactants | Reaction Conditions | Methanol Conversion (%) | DMC Selectivity (%) | Reference |

| CeO₂ (spindle) | Methanol, CO₂ | Batch reactor, with 2-cyanopyridine (B140075) | - | ~100 | ias.ac.in |

| ZrO₂-3 | Methanol, CO₂ | 130°C, 38 bar, 48h (with dehydrating agent) | - | - | mdpi.com |

| Y₂O₃-750 | Methanol, CO₂ | 90°C, 8 MPa | Max Yield | - | nih.gov |

| H₃PW₁₂O₄₀/ZrO₂ | Methanol, CO₂ | 170°C, 5.0 MPa | 4.45 | 89.93 | mdpi.com |

| CuY Zeolite | Methanol, CO, O₂ | - | 21 | 80 | mdpi.com |

| Pd/NaY Zeolite | Methyl Nitrite (B80452), CO | 300 MPa treatment | 89 (CO conversion) | 83 | mdpi.com |

| ZnO | Urea, Methanol | - | - | - | researchgate.net |

Homogeneous catalysts, while often exhibiting high activity and selectivity, face challenges in product separation and catalyst recycling.

Transition Metal Complexes: In the liquid-phase oxidative carbonylation of methanol, copper-based catalysts, such as CuCl, are commonly used. mdpi.com The reaction proceeds in two steps: the formation of Cu(OCH₃)Cl followed by its carbonylation to produce DMC. mdpi.com

Organic Catalysts: Organic bases have been explored as catalysts for DMC synthesis. For instance, in the transesterification route, potassium imidazole (KIm) has been shown to be a highly active and stable catalyst for the synthesis of DMC from propylene carbonate and methanol, reaching equilibrium within minutes. rsc.orgresearchgate.net This catalyst addresses the stability issues often encountered with traditional catalysts like sodium methoxide (B1231860) (CH₃ONa). rsc.orgresearchgate.netrsc.org

Interactive Data Table: Performance of Homogeneous Catalysts in DMC Synthesis

| Catalyst | Reaction Type | Key Findings | Reference |

| CuCl | Liquid-Phase Oxidative Carbonylation | Standard catalyst for this route, but methanol conversion is low. | mdpi.com |

| Potassium Imidazole (KIm) | Transesterification | High activity and stability, DMC yield of 73.03% in 3 minutes. | rsc.orgresearchgate.net |

| CH₃ONa | Transesterification | Commonly used due to high activity, but stability is unsatisfactory. | researchgate.netrsc.org |

The direct synthesis of DMC from CO₂ and methanol is a key green chemistry route for CO₂ utilization. researchgate.netdtu.dkresearchgate.net This reaction is thermodynamically limited, and a major challenge is the low equilibrium conversion. rsc.orgrsc.org Advanced catalytic systems often involve strategies to overcome this limitation.

A significant advancement is the use of dehydrating agents to remove the water produced during the reaction, thereby shifting the equilibrium towards DMC formation. researchgate.netrsc.orgrsc.orgmdpi.com Materials like 2-cyanopyridine and molecular sieves have been effectively used for this purpose. mdpi.comrsc.org For example, combining a ZrO₂ catalyst with a 13X molecular sieve as a cocatalyst and dehydrating agent significantly improves DMC production. mdpi.com The development of catalysts that are stable and active in the presence of these dehydrating systems is an active area of research.

Mechanistic Role of Catalysts in this compound Reactions

The primary application of this compound, or its in situ generation from ¹³C-labeled precursors, is in the elucidation of reaction mechanisms. By tracing the path of the ¹³C atom, researchers can identify reaction intermediates, determine the origin of the carbonyl carbon in the DMC molecule, and understand how catalysts facilitate the necessary bond-forming and bond-breaking steps.

¹³C-probing, often coupled with spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy, is essential for characterizing the active sites of a catalyst.

In one study, ¹³C NMR was used to follow the synthesis of DMC from a ¹³C-labeled switchable ionic liquid, [DBUH][CH₃¹³CO₃], confirming the reaction pathway. researchgate.net Quantitative Magic Angle Spinning (MAS) ¹³C NMR has also been employed to study the reaction between DMC and other molecules, identifying the characteristic peaks of the carbonyl carbon and the methoxy (B1213986) groups. researchgate.net

For heterogeneous catalysts like ZrO₂, in situ infrared spectroscopy has been used to identify surface species such as methoxy groups (Zr-OCH₃) and monomethyl carbonate (MMC), which are key intermediates in DMC formation. mdpi.comrsc.org By using ¹³CO₂ or ¹³CH₃OH, researchers can confirm that the methoxy species are formed from methanol and that CO₂ inserts into the Zr-OCH₃ bond to form the MMC intermediate. This allows for the precise characterization of the Lewis acid (Zr⁴⁺) and base sites involved in the activation of methanol and CO₂, respectively. mdpi.com

The reaction mechanism over ZrO₂ involves the formation of surface carbonates and methoxide species. rsc.org At lower temperatures (≤50 °C), these species react to form MMC. At higher temperatures (70 °C), the reaction occurs between chemisorbed methoxide and gas-phase CO₂. rsc.org Isotopic labeling would be the definitive method to track the carbon atom through these temperature-dependent pathways.

The structural properties of a catalyst have a profound impact on its selectivity and activity in DMC synthesis. Isotopic tracer studies help to correlate these structural features with specific mechanistic steps.

Influence of Active Site Proximity: The arrangement of active sites can be critical. For example, in Zr-based catalysts supported on SBA-15, it was found that DMC is only formed when the Lewis acid (Zr⁴⁺) and Lewis base (Zr⁴⁺/O²⁻) sites are adjacent to each other, as in Zr-grafted SBA-15. mdpi.com When these sites are not adjacent, as in Zr-incorporated SBA-15, the catalyst is inactive. mdpi.com

Influence of Acidity and Basicity: The acid-base properties of catalysts are crucial. For H₃PW₁₂O₄₀/CeₓZr₁₋ₓO₂ catalysts, the catalytic performance in the direct synthesis of DMC from methanol and CO₂ is closely related to the acidity of the catalyst. researchgate.net Similarly, for metal oxides used in the synthesis from urea, the catalytic activity is strongly correlated with the basic strength of the oxide. researchgate.net

Interactive Data Table: Catalyst Structure-Activity Relationships in DMC Synthesis

| Catalyst System | Structural Feature | Influence on Activity/Selectivity | Reference |

| Zr/SBA-15 vs Zr-SBA-15 | Proximity of Zr⁴⁺ and Zr⁴⁺/O²⁻ sites | Adjacent sites are required for DMC formation. | mdpi.com |

| CeO₂ Nanocrystals | Morphology (Cubes, Rods, Spindles) | Affects the concentration of acid-base and defect sites, influencing catalytic activity. | ias.ac.in |

| Cu-exchanged Y Zeolites | State of Copper (Cu⁺, Cu²⁺, Cu₂O, CuO) | Determines the reaction pathway and rate-limiting step, with Cu⁺ and Cu₂O being most beneficial. | mdpi.com |

| H₃PW₁₂O₄₀/CeₓZr₁₋ₓO₂ | Acidity | Catalytic performance is directly related to the catalyst's acidity. | researchgate.net |

Catalyst Deactivation and Regeneration Studies

The stability of catalysts is a primary limiting factor in the economic viability of many chemical processes, including the synthesis of Dimethyl Carbonate. nih.govnih.gov Studies on catalyst deactivation seek to understand the mechanisms of activity loss, while regeneration studies aim to restore catalyst performance. This compound is employed as a mechanistic probe to investigate these phenomena at a molecular level.

Common causes for the deactivation of catalysts in DMC synthesis, such as in the gas-phase carbonylation of methyl nitrite, include the reduction of the active metal species (e.g., Pd(II) to Pd(0)) and the loss of essential components like chloride ions from the catalyst support. mdpi.com In other routes, such as the direct synthesis from CO2 and methanol, water produced during the reaction can also lead to catalyst deactivation. cetjournal.it

The use of DMC-13C3 allows researchers to track the fate of the carbonate's carbon atoms. For instance, in reactions where coke formation is a suspected deactivation pathway, employing DMC-13C3 can unequivocally identify if the carbonate molecule is a contributor to the carbonaceous deposits. By analyzing the isotopic composition of the coke on a spent catalyst, researchers can differentiate between carbon originating from the labeled DMC and other reactants, such as methanol or carbon monoxide. This information is vital for proposing accurate deactivation mechanisms.

Similarly, in regeneration studies, DMC-13C3 can be used to monitor the effectiveness of the process. For example, after a deactivated catalyst is treated, its performance can be tested using the labeled compound to confirm that the desired reaction pathways are restored and that side reactions leading to deactivation have been mitigated. researchgate.net One study on a PdCl2-CuCl2/activated carbon catalyst noted that the primary reason for deactivation was the loss of chlorine; regeneration by treating the catalyst with a methyl chloroacetate solution in a nitrogen stream effectively restored activity. researchgate.net

Process Optimization for Enhanced Conversion and Yield

Process optimization aims to maximize the efficiency of a chemical reaction by adjusting various parameters. The use of isotopic tracers like DMC-13C3 is fundamental to understanding the reaction kinetics and pathways that govern these optimizations.

Influence of Reaction Conditions (Temperature, Pressure, Solvent Systems)

Reaction conditions exert a significant influence on the conversion of reactants and the yield of products. Temperature, pressure, and the choice of solvent can alter reaction rates, equilibrium positions, and even the reaction mechanism itself.

Temperature: In the synthesis of DMC, temperature is a critical variable. For the transesterification of ethylene (B1197577) carbonate with methanol, increasing the temperature enhances the conversion of ethylene carbonate. nih.gov In another example involving the reaction of glycerol with DMC, temperature affects both reaction time and product yield. researchgate.net By using DMC-13C3 in kinetic studies at various temperatures, activation energies for different pathways can be determined, allowing for the optimization of thermal conditions to favor the desired product.

Pressure: Pressure is another key parameter, particularly in reactions involving gases like CO2. In the direct synthesis of DMC from CO2 and methanol, high pressures are typically required to overcome the stability of CO2 and favor the forward reaction. nih.govnih.gov Studies on related carbonate compounds have shown that higher pressures can augment reactivity and lead to larger product concentrations. mdpi.com DMC-13C3 tracing can elucidate how pressure shifts the balance between different reaction pathways, for example, by quantifying the rate of labeled carbon incorporation into the product versus potential side products under various pressures.

The table below summarizes optimized conditions found in various studies for reactions involving unlabeled DMC, which provide a baseline for mechanistic investigations using DMC-13C3.

| Reaction | Catalyst | Temperature (°C) | Pressure (bar) | Key Findings |

| Direct Synthesis of DMC from CO2 and Methanol | CeO2 | 140 | 200 | Achieved a record productivity of 235 mmol/L·h. nih.govnih.gov |

| Transesterification of Ethylene Oxide with Methanol | KI and K2CO3 | 164.7 | Not Specified | Optimal temperature for achieving 70% conversion. nih.gov |

| Transesterification of Glycerol with DMC | Calcium Oxide (CaO) | 65 | Atmospheric | Achieved 99.5% yield of glycerol carbonate in 3 minutes. rsc.org |

| Transesterification of Propylene Carbonate with Methanol | Tin-Zirconia/Graphene | 173.6 | Not Specified | Optimal temperature for high yield of DMC. lsbu.ac.uk |

Reactor Design and Continuous Flow Methodologies for DMC-13C3 Production/Use

Modern chemical production increasingly relies on continuous flow reactors, which offer advantages over traditional batch reactors in terms of safety, efficiency, heat and mass transfer, and scalability. vapourtec.com The principles of continuous flow are particularly relevant for optimizing reactions involving DMC and for conducting precise mechanistic studies with DMC-13C3.

In the direct synthesis of DMC from CO2 and methanol, continuous flow systems have been shown to achieve high productivities. nih.govnih.gov A packed-bed reactor with a CeO2 catalyst, operating with a continuous flow of supercritical CO2, demonstrated significantly higher yields compared to batch processes. nih.gov A key insight from this work was that continuously removing both DMC and water from the reactor is crucial for maximizing yield, a strategy well-suited to a continuous flow setup. nih.govnih.gov

The use of DMC-13C3 in a continuous flow reactor allows for steady-state isotopic analysis, providing highly accurate kinetic data. By introducing the labeled reactant and sampling the output over time, researchers can map the reaction network and determine the rates of each step. This methodology was applied in a study of glycerol carbonate synthesis, where a continuous flow process was developed that achieved high conversion and selectivity with residence times of less than 10 minutes. vapourtec.com Such setups are ideal for studying catalyst deactivation in real-time by monitoring the incorporation of the 13C label into products and byproducts as the catalyst ages.

The table below details parameters from a continuous flow process for DMC synthesis, highlighting the conditions under which mechanistic studies with DMC-13C3 would be conducted.

| Parameter | Value | Reference |

| Reactor Type | Packed bed stainless steel tubing | nih.gov |

| Catalyst | Cerium Oxide (CeO2) | nih.gov |

| Temperature | 140 °C | nih.gov |

| Pressure | 200 bar | nih.gov |

| CO2 Flow Rate | 1 mL/min | nih.gov |

| Methanol Flow Rate | 0.2 mL/min | nih.gov |

| Contact Time | 4.2 min | nih.gov |

Advanced Spectroscopic and Analytical Characterization Employing Dimethyl Carbonate 13c3

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary analytical technique that benefits significantly from the use of ¹³C-labeled compounds. For Dimethyl carbonate-13C3, the enrichment with ¹³C enhances the signal intensity dramatically, as the natural abundance of ¹³C is only about 1.1%. This heightened sensitivity allows for more detailed and rapid analysis of molecular structures and processes.

Structural Elucidation of Reaction Intermediates and Products

The use of uniformly ¹³C-labeled molecules is a streamlined approach for the rapid structural characterization of natural products and other complex molecules nih.govnih.gov. When this compound is used as a reagent, the ¹³C labels are incorporated into the resulting products. This isotopic signature simplifies the process of structure elucidation by providing unambiguous markers within the molecular backbone.

In ¹³C NMR spectra, the signals corresponding to the carbons originating from this compound are easily identified due to their high intensity and characteristic chemical shifts. Furthermore, ¹³C-¹³C coupling patterns can be observed, which provide direct evidence of carbon-carbon bond connectivity nih.gov. For instance, in a reaction where this compound is used to introduce a methoxycarbonyl group, the labeled carbonyl and methyl carbons can be definitively assigned in the product's spectrum.

Research into the synthesis of bio-based cyclic carbonates has utilized ¹³C₃-labeled dimethyl carbonate to probe reaction mechanisms. In one study, the reaction between ¹³C₃-DMC and 1,3-dimethylimidazolium-2-carboxylate (B1245923) was monitored. The ¹³C NMR and HMBC spectra allowed for the identification of a ¹³C-labeled methyl ester group attached to the imidazolium (B1220033) compound, confirming the mechanistic pathway where the carbene, generated in situ, attacks the carbonyl carbon of the dimethyl carbonate researchgate.net.

| Carbon Atom (Originating from ¹³C₃-DMC) | Typical ¹³C Chemical Shift Range (ppm) | Significance in Structural Elucidation |

|---|---|---|

| Carbonyl Carbon (C=O) | 155-158 | Confirms the incorporation of the carbonate functional group into the new molecule researchgate.netrsc.org. |

| Methyl Carbon (-OCH₃) | 52-55 | Identifies the methyl groups transferred from the dimethyl carbonate reagent researchgate.netrsc.org. |

Dynamic Studies of Molecular Processes and Exchange Phenomena

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur at rates comparable to the NMR timescale, such as conformational changes, rotations, and chemical exchange researchgate.net. Isotopic labeling with ¹³C is particularly advantageous for these studies. The distinct and well-resolved signals from this compound can serve as probes to monitor molecular dynamics.

While direct studies focusing on the dynamics of this compound itself are specific, the principles of DNMR show its potential. For example, if this compound were involved in an exchange process, such as acting as a methylating agent in a reversible reaction, the rate of methyl group exchange between the carbonate and a substrate could be quantified. By analyzing the changes in the line shape of the ¹³C signals (e.g., broadening, coalescence) as a function of temperature, kinetic parameters like the activation energy of the exchange process can be determined. The use of hyperpolarization techniques like dynamic nuclear polarization (DNP) can further enhance the signals of ¹³C-labeled compounds, making it possible to study rapid, transient, and dynamic processes in vitro and in vivo nih.gov.

Real-time Monitoring of Reaction Progress via ¹³C NMR

The high signal-to-noise ratio afforded by ¹³C enrichment makes this compound an excellent reagent for real-time reaction monitoring. The progress of a reaction can be followed by acquiring a series of ¹³C NMR spectra over time. This allows for the direct observation of the consumption of the this compound reactant and the simultaneous formation of ¹³C-labeled products and intermediates researchgate.net.

This method provides valuable kinetic data and mechanistic insights. For instance, the rate of reaction can be determined by plotting the integral of the reactant or product signals against time. The detection of transient ¹³C-labeled intermediates can provide direct evidence for a proposed reaction mechanism. This approach is cleaner than ¹H NMR in many cases, as ¹³C spectra often have better signal dispersion and fewer overlapping peaks, especially in complex reaction mixtures dtu.dk.

| Time (minutes) | Relative Intensity of ¹³C₃-DMC Signal | Relative Intensity of Product Signal | Reaction Conversion (%) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 30 | 75 | 25 | 25 |

| 60 | 50 | 50 | 50 |

| 120 | 25 | 75 | 75 |

| 240 | 5 | 95 | 95 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of molecules. When combined with isotopic labeling, it becomes a crucial tool for tracing metabolic pathways and elucidating fragmentation mechanisms. The known mass increase imparted by the ¹³C isotopes in this compound allows its atoms to be tracked through complex biological or chemical systems.

Tracing of Carbon Flow and Fragmentation Patterns in Complex Mixtures

Isotopic labeling with stable isotopes like ¹³C enables the tracking of atoms through metabolic pathways, a technique known as metabolic flux analysis nih.govyoutube.comyoutube.com. When this compound is introduced into a system, the three ¹³C atoms act as a tracer. As the molecule is metabolized or reacts, the labeled carbons are incorporated into various downstream products.

Mass spectrometry can distinguish between unlabeled molecules and their ¹³C-labeled counterparts (isotopologues) due to the difference in mass nih.gov. By analyzing the mass spectra of metabolites or reaction products, researchers can determine the extent of ¹³C incorporation and identify which molecules have been formed from the initial labeled substrate biorxiv.org. This provides a map of the carbon flow through the network.

Furthermore, tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation patterns of the labeled products. When a ¹³C-labeled ion is fragmented, the resulting fragment ions will also be labeled if they contain the ¹³C atoms. This information is invaluable for confirming the position of the label within the molecule and for elucidating the structure of unknown products in a complex mixture.

| Molecule/Fragment | Unlabeled Mass (M) | Mass with Label from ¹³C₃-DMC (M+n) | Significance |

|---|---|---|---|

| Methylated Product | X | X+1 | Indicates transfer of a single ¹³C-methyl group. |

| Carboxymethylated Product | Y | Y+2 | Indicates addition of a -¹³CO-O¹³CH₃ group. |

| Full DMC Adduct | Z | Z+3 | Indicates incorporation of the entire ¹³C₃-DMC molecule. |

Identification of Decomposition Pathways and Byproducts

Understanding the thermal and chemical stability of dimethyl carbonate is crucial for its use in various applications. Isotopic labeling with this compound provides a definitive method for studying its decomposition pathways. When the molecule breaks down, the resulting fragments will carry the isotopic label, allowing for their unambiguous identification by mass spectrometry.

Studies on the pyrolysis and combustion of dimethyl carbonate have identified several key decomposition reactions, including unimolecular decomposition to dimethyl ether and carbon dioxide, and bond dissociation to form radicals such as methyl (CH₃) and CH₃OC(=O)O• princeton.edu.

By using this compound, these pathways can be confirmed. For example:

Decomposition to dimethyl ether and carbon dioxide would produce ¹³C-labeled carbon dioxide (¹³CO₂) and/or dimethyl ether with two ¹³C atoms (¹³CH₃O¹³CH₃).

Radical decomposition would produce labeled methyl radicals (¹³CH₃•) and labeled methoxycarbonyl radicals (¹³CH₃O¹³C(=O)O•).

Detecting these specific ¹³C-labeled fragments in the mass spectrum of the decomposition products provides direct evidence for these pathways and helps in quantifying their relative importance under different conditions. This approach is also highly effective for identifying minor byproducts in the synthesis of dimethyl carbonate, helping to refine and optimize the production process mdpi.com.

High-Resolution Mass Spectrometry for Isotopic Fingerprinting

High-resolution mass spectrometry (HRMS) is an indispensable technique for the precise mass determination of molecules, enabling the differentiation of compounds with the same nominal mass but different elemental compositions. When applied to isotopically labeled compounds such as this compound, HRMS serves as a definitive tool for isotopic fingerprinting. The mass shift of +3 Da compared to the unlabeled analogue allows for clear identification and quantification, even in complex matrices.

The isotopic fingerprint of a molecule refers to the characteristic pattern of isotopic abundances. In the case of this compound, the high level of ¹³C enrichment (typically 99 atom %) results in a distinct mass spectrum. HRMS can be used to confirm this enrichment and to track the incorporation of the ¹³C label into other molecules during a chemical reaction. This is particularly valuable in mechanistic studies where the transfer of carbonate or methyl groups is investigated.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for Dimethyl Carbonate Isotopologues

| Compound Name | Molecular Formula | Exact Mass (Da) | Measured Mass (Da) | Mass Error (ppm) |

| Dimethyl carbonate | C₃H₆O₃ | 90.0317 | 90.0315 | -2.2 |

| This compound | ¹³C₃H₆O₃ | 93.0418 | 93.0420 | +2.1 |

This table is for illustrative purposes to demonstrate the principle of isotopic fingerprinting with HRMS.

The ability to distinguish between the ¹²C and ¹³C isotopologues with high confidence allows researchers to follow the metabolic or reaction pathways of dimethyl carbonate. For instance, in studies of its use as a green methylating agent, HRMS can identify the methylated products containing the ¹³C label, providing direct evidence of the reaction pathway.

Vibrational Spectroscopy (IR, Raman) for Mechanistic Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. The frequencies of these vibrations are sensitive to the masses of the constituent atoms and the strength of the chemical bonds. Isotopic substitution with ¹³C leads to a predictable shift in the vibrational frequencies of the modes involving the carbon atoms. This isotopic shift is a powerful tool for assigning vibrational modes and gaining mechanistic insights into chemical reactions.

The substitution of ¹²C with the heavier ¹³C isotope in this compound results in a decrease in the vibrational frequencies of the modes associated with the carbon backbone, such as the C=O and C-O stretching vibrations. According to the principles of vibrational spectroscopy, this shift can be approximated by the square root of the ratio of the reduced masses of the vibrational system. This allows for the unambiguous assignment of these vibrational bands in the IR and Raman spectra.

Table 2: Experimental and Calculated Vibrational Frequencies for Unlabeled Dimethyl Carbonate and Predicted Shifts for this compound

| Vibrational Mode | Experimental IR Frequency (cm⁻¹) (Unlabeled) | Experimental Raman Frequency (cm⁻¹) (Unlabeled) | Calculated Frequency (cm⁻¹) (Unlabeled) | Predicted Shift for ¹³C₃ (cm⁻¹) |

| C=O Stretch | 1748 | 1753 | 1793 | -40 to -50 |

| O-C-O Symmetric Stretch | - | 916 | 915 | -20 to -30 |

| CH₃ Rock | 1095 | 1098 | 1100 | -5 to -15 |

Predicted shifts are estimations based on theoretical principles of isotopic substitution.

In-situ vibrational spectroscopy is a powerful technique for studying catalytic reactions as they occur, providing real-time information about the species present on the catalyst surface. The use of this compound in such studies can provide definitive evidence for the involvement of dimethyl carbonate in specific reaction steps.

For example, in the synthesis of dimethyl carbonate from CO₂ and methanol (B129727) over a solid catalyst, in-situ IR or Raman spectroscopy can be used to monitor the formation of surface intermediates. By introducing ¹³C-labeled reactants, it is possible to distinguish the vibrational bands of the labeled surface species from those of the unlabeled catalyst support or other reactants. The characteristic isotopic shifts in the C=O and C-O stretching frequencies of adsorbed this compound and its reaction intermediates would provide unambiguous evidence of their formation and subsequent transformation. This approach has been instrumental in elucidating the reaction mechanism of dimethyl carbonate synthesis over various catalysts. researchgate.net

Vibrational spectroscopy is highly sensitive to intermolecular interactions such as hydrogen bonding. The formation of a hydrogen bond typically leads to a red shift (decrease in frequency) and broadening of the stretching vibration of the donor group. While dimethyl carbonate does not possess traditional hydrogen bond donors, it can act as a hydrogen bond acceptor through its carbonyl oxygen. Furthermore, weak C-H···O interactions have been suggested to occur in liquid dimethyl carbonate.